![molecular formula C21H26N4O2 B3310902 1-(4-methylpiperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one CAS No. 946231-94-3](/img/structure/B3310902.png)
1-(4-methylpiperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one
Overview
Description
1-(4-methylpiperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-methylpiperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one is a complex organic compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 366.5 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a piperidine ring and an indole moiety, which are known for their diverse biological activities. The oxadiazole group is also of interest due to its role in various medicinal chemistry applications. The detailed structural representation is as follows:
Component | Structure |
---|---|
Piperidine | Piperidine |
Indole | Indole |
Oxadiazole | Oxadiazole |
The biological activity of this compound can be attributed to its interaction with several biological targets. Preliminary studies suggest that it may act as an inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme involved in inflammatory and autoimmune responses . This inhibition could lead to reduced inflammation and pain in conditions like rheumatoid arthritis.
Pharmacological Effects
Research indicates that compounds containing similar structural features exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Compounds with oxadiazole and indole moieties have shown promise in reducing inflammation through the modulation of immune responses.
- Antimicrobial Properties : There is evidence suggesting that derivatives of indole possess antimicrobial activity, which may extend to the target compound.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings from related studies:
- Piperidine Substitution : The presence of the 4-methylpiperidine group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
- Indole Modifications : Variations in the indole structure can significantly alter the compound's affinity for biological targets, impacting its potency.
- Oxadiazole Influence : The oxadiazole ring contributes to the overall stability and reactivity of the compound, influencing its interaction with enzymes like PI3Kγ.
Case Studies
Several studies have investigated compounds structurally similar to this compound:
Study 1: Anti-inflammatory Effects
A study by Ramkissoon et al. explored the anti-inflammatory effects of indole derivatives in a collagen-induced arthritis model in mice. The results indicated significant reductions in inflammatory markers when treated with compounds similar to the target compound .
Study 2: Antimicrobial Activity
Research published in European Journal of Medicinal Chemistry demonstrated that certain indole-based compounds exhibited potent antimicrobial activity against various pathogens. This suggests potential applications for the target compound in infectious disease treatment .
Scientific Research Applications
The compound 1-(4-methylpiperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a complex structure that includes a piperidine ring, an indole moiety, and an oxadiazole group. Its molecular formula is , and it has a molecular weight of approximately 320.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Pharmacological Potential
- Antidepressant Activity : Research indicates that compounds similar to this one may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anti-cancer Properties : The indole structure is known for its anticancer activity. Studies have shown that derivatives of indole can inhibit tumor growth in various cancer cell lines .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored the synthesis of indole-based compounds and their activity against cancer cell lines. The results indicated that modifications to the indole structure could enhance cytotoxicity against specific cancer types .
Compound | Activity | Reference |
---|---|---|
Indole Derivative A | IC50 = 10 µM against A549 cells | |
Indole Derivative B | IC50 = 5 µM against HeLa cells |
Receptor Binding Studies
The compound's ability to bind to various receptors has been investigated:
- Serotonin Receptors : Binding affinity studies suggest that this compound may interact with serotonin receptors, which are crucial in mood regulation .
- Dopamine Receptors : Preliminary data indicate potential activity at dopamine receptors, which could be relevant for treating psychiatric disorders .
Data Table of Receptor Affinities
Nanotechnology
Recent studies have explored the use of this compound in creating nanoparticles for drug delivery systems. The unique properties of the piperidine and oxadiazole moieties allow for enhanced solubility and stability of the nanoparticles, improving the bioavailability of poorly soluble drugs .
Case Study on Drug Delivery Systems
A research paper highlighted the formulation of nanoparticles using this compound as a stabilizer for encapsulating anticancer drugs. The study reported improved delivery efficiency and reduced side effects compared to traditional delivery methods .
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-3-6-19-22-23-21(27-19)18-13-16-7-4-5-8-17(16)25(18)14-20(26)24-11-9-15(2)10-12-24/h4-5,7-8,13,15H,3,6,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZAUNPOQNBRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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